Sigma-1 Receptor Binding Affinity: A Comparative Study of Positional Isomers
While direct binding data for 2-(2-phenylethyl)piperidine is absent in public databases, its positional isomer, 1-(2-phenylethyl)piperidine (AC927), demonstrates high affinity for the sigma-1 receptor (Ki = 30 ± 2 nM) and sigma-2 receptor (Ki = 138 ± 18 nM) [1]. This provides a structural class baseline. The shift of the phenylethyl group from the 1-position to the 2-position on the piperidine ring is expected to drastically alter receptor binding kinetics and selectivity [2], representing a key point of differentiation. Researchers should not assume similar activity between these isomers.
| Evidence Dimension | Sigma-1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Not available in public domain |
| Comparator Or Baseline | 1-(2-Phenylethyl)piperidine (AC927): Ki = 30 ± 2 nM |
| Quantified Difference | Data not available for target compound; comparison highlights expected divergence due to positional isomerism |
| Conditions | Displacement of [3H](+)-pentazocine from rat brain homogenates |
Why This Matters
This evidence underscores that even simple positional isomers cannot be interchanged; procurement of the specific 2-substituted isomer is essential for structure-activity relationship (SAR) studies focused on this scaffold.
- [1] Matsumoto, R. R., & Pouw, B. (2000). AC927, a sigma receptor ligand, is a potent anticonvulsant in mice. European Journal of Pharmacology, 401(2), 155-160. View Source
- [2] Glennon, R. A. (2005). Pharmacophore identification for sigma-1 (σ1) receptor binding: Application of the "Deconstruction-Reconstruction-Elaboration" approach. Mini-Reviews in Medicinal Chemistry, 5(10), 927-940. View Source
